5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-7-2-1-6-13(14)15-8-9-16(24-15)17(21)19-11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHQLWONXNHKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199458-86-1 | |
| Record name | 5-(2-CHLOROPHENYL)-N-(3-NITROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(2-Chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a furan ring, which is a five-membered aromatic heterocycle, substituted with a chlorophenyl and a nitrophenyl group. The presence of these substituents is significant as they can influence the compound's biological activity.
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds similar to 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide exhibit significant anticancer properties. Specifically, derivatives of furan-2-carboxamides have been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. This inhibition suggests potential therapeutic applications in treating various cancers.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-Chlorophenyl)-N-(3-Nitrophenyl)furan-2-carboxamide | Chlorophenyl & nitrophenyl substitutions | Anticancer properties | Potential STAT3 inhibitor |
| N-(4-Chlorophenyl)-furan-2-carboxamide | Chlorophenyl substitution | Anticancer properties | Different substitution pattern |
| N-(3-Benzoylphenyl)-furan-2-carboxamide | Benzoyl group instead of nitrophenyl | Lipid-lowering effects | Focus on metabolic disorders |
| N-(4-Nitrophenyl)-furan-2-carboxamide | Nitro group presence | Antibacterial activity | Potential for diverse therapeutic uses |
2. Antimicrobial Activity
In addition to anticancer properties, 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various furan derivatives, 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8.0 |
| Staphylococcus aureus | 4.5 |
| Bacillus subtilis | 6.0 |
| Pseudomonas aeruginosa | 10.0 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.
The mechanism by which 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and bacterial survival. The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity and binding affinity to these targets .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of furan compounds, including 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth and cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like nitro (NO) enhances their inhibitory activity against cancer cells, making them potential candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The structural characteristics that allow it to interact with microbial enzymes or cellular mechanisms contribute to this activity .
Synthetic Pathways
5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide can be synthesized through various chemical reactions involving furan derivatives. For example, the compound can be obtained via the condensation of 5-(3-nitrophenyl)furan-2-carboxylic acid with chlorinated phenyl amines . This synthetic versatility allows for the modification of its structure to enhance specific properties.
Development of Novel Derivatives
The ability to modify the furan ring opens avenues for creating new derivatives with tailored biological activities. These derivatives can be tested for various pharmacological effects, including anti-inflammatory and analgesic properties .
Photochromic Properties
Recent studies have highlighted the potential of furan derivatives to exhibit photochromic behavior when exposed to UV light. This property can be harnessed in developing smart materials that change color or transparency in response to light stimuli, which is useful in applications such as sensors and optical devices .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 3-position of the phenyl ring is highly susceptible to reduction. This transformation is critical for generating amine derivatives, which are intermediates in pharmaceutical synthesis.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂/Pd-C | Ethanol, room temperature | 5-(2-chlorophenyl)-N-(3-aminophenyl)furan-2-carboxamide | |
| SnCl₂·2H₂O | HCl, reflux | 5-(2-chlorophenyl)-N-(3-aminophenyl)furan-2-carboxamide |
-
Mechanism : Catalytic hydrogenation or tin-mediated reduction converts the nitro group to an amine (-NH₂). The reaction preserves the carboxamide and furan ring integrity .
-
Applications : Aminophenyl derivatives are precursors for further functionalization (e.g., azo coupling, sulfonation).
Oxidation Reactions
The furan ring and chlorophenyl group may undergo oxidation under aggressive conditions.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Aqueous, heat | 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2,4-dione | |
| O₃ (Ozone) | CH₂Cl₂, -78°C | Cleavage to diketone or carboxylic acid |
-
Furan Oxidation : The furan ring oxidizes to a maleic anhydride-like structure (dione).
-
Chlorophenyl Oxidation : The 2-chlorophenyl group may form chlorinated quinones under strong oxidizers, though this is less documented for this compound.
Hydrolysis of Carboxamide
The carboxamide group (-CONH-) exhibits limited hydrolysis under standard conditions but reacts under acidic or basic catalysis.
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Substitution Reactions
The 2-chlorophenyl group may participate in nucleophilic aromatic substitution (SNAr), though the nitro group’s electron-withdrawing effect deactivates the ring.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NaOMe/MeOH | 150°C, sealed tube | 5-(2-methoxyphenyl)-N-(3-nitrophenyl)furan-2-carboxamide | |
| NH₃ (aq) | Cu catalyst, 200°C | 5-(2-aminophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
-
Challenges : SNAr typically requires harsh conditions due to the nitro group’s meta-directing and deactivating nature.
Cross-Coupling Reactions
The chloro substituent on the phenyl ring enables palladium-catalyzed cross-coupling reactions.
-
Scope : Suzuki couplings replace the chloro group with aryl or heteroaryl groups, diversifying the compound’s applications in drug discovery .
Photochemical Reactions
The nitro group facilitates photochemical transformations, though specific data for this compound is limited.
| Conditions | Product | Notes | Source |
|---|---|---|---|
| UV light (254 nm) | Nitro-to-nitrito rearrangement | Forms unstable intermediates |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural features and physical properties of 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide and related compounds:
Key Observations :
- Substituent Position : The position of nitro and chloro groups significantly impacts polarity and bioactivity. For example, nitro groups on the furan (e.g., 2A) versus the phenyl ring (e.g., 83c) alter electronic distribution and binding affinity .
- Heterocyclic Modifications : Thiadiazole (83c) or morpholine (17) substituents introduce additional hydrogen-bonding or steric effects, enhancing target selectivity .
Electronic and Steric Effects
- Steric Considerations : The 2-chlorophenyl group on the furan introduces steric hindrance, which may reduce metabolic degradation but limit binding to certain targets .
Q & A
Q. What are the established synthetic routes for 5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, and what reaction conditions are critical for yield optimization?
Answer: The compound is synthesized via condensation of furan-2-carbonyl chloride with substituted aniline derivatives. A standard protocol involves:
- Reacting 2-chloroaniline and 3-nitroaniline precursors with furan-2-carbonyl chloride in aprotic solvents (e.g., acetonitrile) under reflux (120°C for 3–18 hours).
- Stoichiometric control (1:1 molar ratio) and base catalysts (e.g., triethylamine) to neutralize HCl byproducts.
- Purification via recrystallization from methanol or chloroform/methanol mixtures.
Critical factors include temperature stability, solvent polarity, and inert atmosphere to prevent side reactions. Yield optimization (up to 84%) is achieved by adjusting reaction time and solvent evaporation rates .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: Key techniques include:
- 1H/13C NMR : Confirms aromatic proton environments (e.g., chloro- and nitro-substituted phenyl rings) and amide linkage integrity.
- IR Spectroscopy : Identifies functional groups (amide N-H stretch at ~3310 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1340 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 9.71° between phenyl and furan rings), and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Q. What are the documented pharmacological activities of furan-2-carboxamide derivatives, and how does this compound compare?
Answer: Furan-2-carboxamides exhibit anticancer, antimicrobial, and enzyme-inhibitory activities. For example:
- Analogues with nitro and chloro substituents show enhanced cytotoxicity via topoisomerase inhibition ().
- The 3-nitrophenyl group may improve binding to hydrophobic enzyme pockets. Comparative studies require in vitro assays (e.g., MTT for cytotoxicity, enzymatic inhibition kinetics) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states and electron density maps to predict reactive sites (e.g., electrophilic aromatic substitution at the 5-position of the furan ring).
- Fukui Analysis : Identifies nucleophilic (furan oxygen) and electrophilic (nitro group) regions.
- ICReDD’s Workflow : Integrates quantum chemical calculations with experimental data to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .
Q. How do intramolecular interactions influence the molecular conformation and stability of this compound, as revealed by crystallographic studies?
Answer: X-ray crystallography () reveals:
- A near-planar amide linkage (C4–C5–N1–C6) with a trans conformation.
- Intramolecular N–H⋯O hydrogen bonds (2.615 Å) between the amide N–H and nitro oxygen, stabilizing the conformation.
- Dihedral angles (9.71° between phenyl and furan rings) that affect π-π stacking and solubility. These interactions are critical for solid-state stability and bioavailability in drug design .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
Answer:
- Meta-Analysis of SAR Studies : Compare substituent effects (e.g., chloro vs. nitro positioning) across literature.
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7), concentrations, and incubation times.
- Computational Docking : Simulate binding modes to targets (e.g., kinases, DNA) to explain activity discrepancies.
- Experimental Reproducibility : Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-prone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
